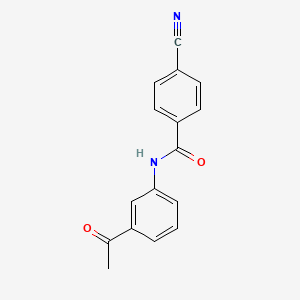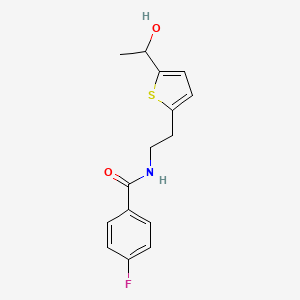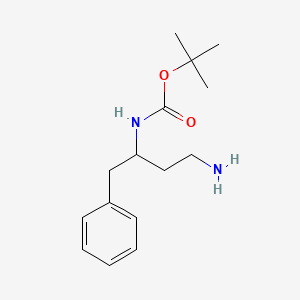![molecular formula C22H16ClN3O2 B2812323 3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898420-21-8](/img/structure/B2812323.png)
3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cells, and its inhibition has been shown to be effective in treating various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Antimicrobial and Antitubercular Applications
- A novel series of analogs derived from 3-amino-2-arylquinazolin-4(3H)-one have been synthesized and showed promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The compounds demonstrated good efficacy, highlighting their potential as therapeutic agents in combating bacterial infections and tuberculosis (Rao & Subramaniam, 2015).
Antifungal and Antibacterial Agents
- Another study focused on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were screened for in vitro antibacterial and antifungal activities. These compounds exhibited activity against pathogens like Escherichia coli and Staphylococcus aureus, marking them as potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Analgesic and Anti-Inflammatory Activities
- Research into pyrazoles and triazoles bearing a 6,8-Dibromo-2-methylquinazoline moiety revealed these compounds' analgesic properties, suggesting their usefulness in pain management. This study expands the understanding of quinazoline derivatives' therapeutic potential, particularly in analgesic applications (Saad, Osman, & Moustafa, 2011).
Antitumor Agents
- The design and synthesis of novel substituted quinazolines as antitumor agents have been explored, with some compounds exhibiting broad-spectrum antitumor activity. One compound, in particular, showed significant growth-inhibitory effects on renal, CNS, ovarian, and non-small cell lung cancer, illustrating the potential of quinazolinone derivatives in cancer therapy (Alanazi et al., 2014).
Anticorrosive Properties
- The corrosion inhibition properties of quinazolinone derivatives on mild steel in hydrochloric acid solution were evaluated, demonstrating significant inhibition efficiency. This research opens avenues for these compounds in industrial applications, particularly in protecting metals from corrosion (Kadhim et al., 2017).
properties
IUPAC Name |
3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-20-11-3-2-10-19(20)22(28)26(14)18-9-5-8-17(13-18)25-21(27)15-6-4-7-16(23)12-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWCOAVYZTYXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2812242.png)

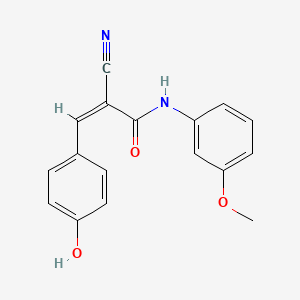
![8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2812245.png)
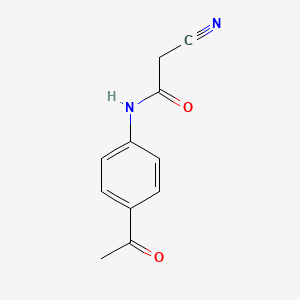
![11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2812248.png)

![4-benzyl-2-[2-(sec-butylamino)-2-oxoethyl]-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2812252.png)
![3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(3-phenylpropyl)benzamide](/img/structure/B2812253.png)
